molecular formula C15H16N4O3S B2676213 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide CAS No. 1207003-38-0

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide

Cat. No.: B2676213
CAS No.: 1207003-38-0
M. Wt: 332.38
InChI Key: PLJYDKHXZPTLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a synthetic organic compound featuring a complex structure with multiple functional groups This compound is notable for its inclusion of both quinoline and pyrazine moieties, linked through a carboxamide group The presence of a methylsulfonyl group further adds to its chemical versatility and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:

  • Formation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This can be achieved by sulfonylation of tetrahydroquinoline using methylsulfonyl chloride under basic conditions.

  • Formation of Pyrazine-2-carboxamide: : This might involve the reaction of pyrazine with a suitable carboxylating agent, such as ethyl chloroformate, followed by amination.

  • Coupling Reaction: : The two fragments (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and pyrazine-2-carboxamide) are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial production, the process would need to be optimized for scalability, yield, and cost-effectiveness:

  • Bulk Reaction Vessels: : Using larger reactors for the sulfonylation and carboxylation reactions, ensuring thorough mixing and controlled temperature conditions.

  • Automated Processes: : Employing automated systems for reagent addition and monitoring reaction progress via in-situ analysis (e.g., NMR, HPLC).

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the quinoline or sulfonyl moieties.

  • Reduction: : Selective reduction of functional groups, such as the nitro group in related compounds.

  • Substitution: : Nucleophilic substitution reactions, especially involving the pyrazine ring or sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.

  • Substitution: : Utilizing nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

  • Oxidation Products: : Modified quinoline or pyrazine structures with oxidized functional groups.

  • Reduction Products: : Compounds with reduced or altered functional groups, such as amines from nitro groups.

  • Substitution Products: : New derivatives with substituted pyrazine or quinoline rings.

Scientific Research Applications

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is explored in several scientific domains:

  • Chemistry: : As an intermediate for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme inhibition or receptor binding due to its structural features.

  • Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.

  • Industry: : Utilized in the development of specialized materials or as a component in chemical manufacturing processes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application:

  • Molecular Targets: : Might include enzymes, receptors, or other proteins.

  • Pathways Involved: : Could involve inhibition of enzymatic activity, receptor modulation, or interference in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)pyrazine-2-carboxamide

  • N-(2-methylquinolin-4-yl)pyrazine-2-carboxamide

  • N-(4-chloroquinolin-3-yl)pyrazine-2-carboxamide

Uniqueness

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is unique due to the presence of a methylsulfonyl group, which can influence its chemical reactivity and biological activity, setting it apart from other pyrazine or quinoline-based compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its intricate structure and the presence of multiple functional groups make it a valuable candidate for further research and development.

Biological Activity

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a pyrazine-2-carboxamide moiety. Its molecular formula is C14H16N4O3SC_{14}H_{16}N_4O_3S, with a molecular weight of approximately 320.37 g/mol. The presence of the methylsulfonyl group is significant as it often enhances solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes involved in critical biochemical pathways. This inhibition can lead to anti-inflammatory and antimicrobial effects.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases.
  • Cellular Interaction : The compound may interact with cell surface receptors or intracellular targets, modulating signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Candida albicans0.25 µg/mL

These results suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Notably:

  • Inhibition of iNOS : The compound significantly reduces inducible nitric oxide synthase (iNOS) expression.
  • Cytokine Modulation : It decreases levels of TNF-alpha and IL-6 in cell cultures.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate:

  • Cell Line Studies : It exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µg/mL.
Cell Line IC50 (µg/mL)
MCF-710
HeLa12
A54915

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their anti-inflammatory and anticancer activities through COX inhibition and NF-kB pathway modulation, revealing significant structure–activity relationships that could guide further development .
  • Antimicrobial Evaluation : Research on sulfonamide derivatives demonstrated their effectiveness against drug-resistant bacteria, supporting the hypothesis that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-23(21,22)19-8-2-3-11-4-5-12(9-14(11)19)18-15(20)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJYDKHXZPTLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.